molecular formula C9H7ClF2O B14041352 1-Chloro-1-(3,4-difluorophenyl)propan-2-one

1-Chloro-1-(3,4-difluorophenyl)propan-2-one

Katalognummer: B14041352
Molekulargewicht: 204.60 g/mol
InChI-Schlüssel: LWGRDYHGCZMEOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(3,4-difluorophenyl)propan-2-one is an organic compound with the molecular formula C9H7ClF2O. It is a chlorinated ketone derivative of difluorophenylpropanone, known for its applications in various chemical syntheses and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(3,4-difluorophenyl)propan-2-one typically involves the reaction of 3,4-difluorobenzene with chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(3,4-difluorophenyl)propan-2-one involves the formation of a chloroformate ester when it reacts with alcohols or amines. This reaction releases a fluoride ion and forms the corresponding ester, which can further participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Chloro-1-(3,4-difluorophenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various specialized compounds.

Eigenschaften

Molekularformel

C9H7ClF2O

Molekulargewicht

204.60 g/mol

IUPAC-Name

1-chloro-1-(3,4-difluorophenyl)propan-2-one

InChI

InChI=1S/C9H7ClF2O/c1-5(13)9(10)6-2-3-7(11)8(12)4-6/h2-4,9H,1H3

InChI-Schlüssel

LWGRDYHGCZMEOK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=CC(=C(C=C1)F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.